molecular formula C15H17ClN4O B2797904 3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide CAS No. 1448059-54-8

3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide

Cat. No.: B2797904
CAS No.: 1448059-54-8
M. Wt: 304.78
InChI Key: LYMRACVPVOWEQB-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide is a chemical compound with a complex structure that includes a benzamide group, a dimethylamino group, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide typically involves multiple steps, starting with the preparation of the pyrimidinyl intermediate. The process may include:

    Formation of the Pyrimidinyl Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl ring.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, often using dimethylamine as the reagent.

    Coupling Reaction: The final step involves coupling the pyrimidinyl intermediate with the chlorinated benzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine and dimethylamino sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-(dimethylamino)ethyl)benzamide
  • 4-chloro-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)aminobenzamide
  • 3-amino-4-chloro-N-(2-(diethylamino)ethyl)benzamide

Uniqueness

3-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-9-13(10(2)18-15(17-9)20(3)4)19-14(21)11-6-5-7-12(16)8-11/h5-8H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMRACVPVOWEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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